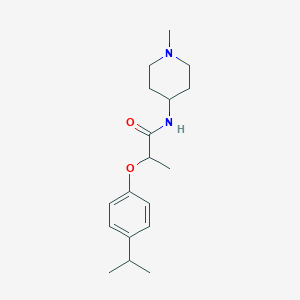
2,6-dimethyl-4-(3-nitrobenzyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4-(3-nitrobenzyl)morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMNB-morpholine and is synthesized using specific methods. The purpose of
Wirkmechanismus
DMNB-morpholine works by binding to specific molecules, such as enzymes, and undergoing a chemical reaction that produces a fluorescent signal. The mechanism of action of this compound is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule. DMNB-morpholine acts as a donor molecule, and the acceptor molecule is usually a fluorophore that emits a detectable signal.
Biochemical and Physiological Effects
DMNB-morpholine has been shown to have minimal effects on the biochemical and physiological processes of cells and tissues. It does not interfere with the activity of enzymes or other molecules, and it does not induce any toxic effects. This makes it an ideal tool for studying the behavior of biological systems without altering their natural state.
Vorteile Und Einschränkungen Für Laborexperimente
DMNB-morpholine has several advantages for lab experiments. It is a highly sensitive and specific probe that can detect low concentrations of molecules in biological systems. It is also easy to use and can be applied to a wide range of samples, including live cells and tissues. However, the limitations of DMNB-morpholine include its cost and the need for specialized equipment to detect the fluorescent signal.
Zukünftige Richtungen
For DMNB-morpholine include the development of new probes and its use in drug discovery and diagnostic tools.
Synthesemethoden
DMNB-morpholine is synthesized using a multi-step process that involves the reaction of morpholine with 3-nitrobenzyl chloride, followed by the reaction of the resulting intermediate with 2,6-dimethylphenol. The final product is then purified using various techniques such as column chromatography and recrystallization. This synthesis method has been optimized to yield high purity and high yield of DMNB-morpholine.
Wissenschaftliche Forschungsanwendungen
DMNB-morpholine has been extensively studied for its potential applications in scientific research. This compound is a fluorescent probe that can be used to detect and quantify the presence of certain molecules in biological systems. It has been used in various studies to monitor the activity of enzymes, such as proteases and phosphatases, and to visualize the distribution of specific molecules in cells and tissues.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-[(3-nitrophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-7-14(8-11(2)18-10)9-12-4-3-5-13(6-12)15(16)17/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCWUKWDEMRFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5228278.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5228280.png)
![4-fluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5228283.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228300.png)
![2-(2-chlorophenyl)-N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5228302.png)
![1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine](/img/structure/B5228318.png)
![1-(3,4-dimethylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228322.png)

![1-(2-fluorobenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228336.png)
![ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5228338.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5228344.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5228350.png)
